Dehydrooogoniol

Description

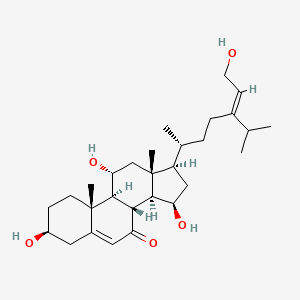

Structure

2D Structure

3D Structure

Properties

CAS No. |

82251-59-0 |

|---|---|

Molecular Formula |

C29H46O5 |

Molecular Weight |

474.7 g/mol |

IUPAC Name |

(3S,8S,9S,10R,11R,13R,14S,15R,17R)-3,11,15-trihydroxy-17-[(E,2R)-7-hydroxy-5-propan-2-ylhept-5-en-2-yl]-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one |

InChI |

InChI=1S/C29H46O5/c1-16(2)18(9-11-30)7-6-17(3)21-14-23(33)26-25-22(32)13-19-12-20(31)8-10-28(19,4)27(25)24(34)15-29(21,26)5/h9,13,16-17,20-21,23-27,30-31,33-34H,6-8,10-12,14-15H2,1-5H3/b18-9+/t17-,20+,21-,23-,24-,25+,26+,27+,28+,29-/m1/s1 |

InChI Key |

FSNCUZMMSAYMRZ-ODLDNXAVSA-N |

SMILES |

CC(C)C(=CCO)CCC(C)C1CC(C2C1(CC(C3C2C(=O)C=C4C3(CCC(C4)O)C)O)C)O |

Isomeric SMILES |

C[C@H](CC/C(=C\CO)/C(C)C)[C@H]1C[C@H]([C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)O |

Canonical SMILES |

CC(C)C(=CCO)CCC(C)C1CC(C2C1(CC(C3C2C(=O)C=C4C3(CCC(C4)O)C)O)C)O |

Synonyms |

3,11,15,29-tetrahydroxystigmasta-5,24(28)-dien-7-one dehydroogoniol |

Origin of Product |

United States |

Origin and Isolation Methodologies of Dehydrooogoniol

Identification of Primary Biological Sources and Biogeographical Distribution of Dehydrooogoniol-Producing Organisms

This compound is primarily produced by oomycetes, a group of filamentous eukaryotic microbes often referred to as water molds. tandfonline.comtandfonline.com While they share characteristics with fungi, such as hyphal growth, they belong to the kingdom Stramenopila. tandfonline.comnih.gov Within the oomycetes, the ability to synthesize sterols is not universal. For instance, species in the order Peronosporales, such as Phytophthora, are incapable of synthesizing their own sterols and must acquire them from their hosts. tandfonline.comresearchgate.net In contrast, organisms capable of producing this compound belong to the order Saprolegniales. nih.govresearchgate.net

The production of this compound is most notably associated with the genus Achlya, a member of the family Saprolegniaceae. wikipedia.org Several species within this genus have been identified as producers of this compound as part of their reproductive cycle.

Key this compound-Producing Species:

Achlya ambisexualis : This species is a classic model organism for studying fungal hormone biosynthesis and has been confirmed to produce this compound.

Achlya bisexualis : Similar to A. ambisexualis, this species is also a known producer. nih.govresearchgate.net

Achlya heterosexualis : Research has also identified this species as a source of this compound and its derivatives.

These water molds are globally distributed, commonly found in freshwater environments like ponds, streams, and soil. nih.gov

Table 1: Fungal Taxa Associated with this compound Production

| Order | Family | Genus | Specific Species |

|---|---|---|---|

| Saprolegniales | Saprolegniaceae | Achlya | A. ambisexualis |

| Saprolegniales | Saprolegniaceae | Achlya | A. bisexualis |

| Saprolegniales | Saprolegniaceae | Achlya | A. heterosexualis |

The biosynthesis of this compound is intrinsically linked to the ecological niche occupied by Achlya species. These organisms are primarily saprophytic, meaning they obtain nutrients from dead organic matter, or parasitic on fish and other aquatic organisms. nih.govbiologydiscussion.com Their habitat is characterized by freshwater environments, including lakes, ponds, rivers, and irrigated soils. nih.govresearchgate.net

The production of this compound is a component of the sexual reproduction process in these molds. It is part of a hormonal signaling pathway that coordinates the development of male and female reproductive structures (antheridia and oogonia). Environmental cues within their aquatic niche, such as the availability of nutrients and the presence of compatible mating types, are believed to trigger the biosynthetic pathway leading to this compound and subsequently, oogoniol. The primary function of this niche is to provide the necessary resources and conditions for the organism's growth, reproduction, and hormonal signaling. wikipedia.org

Advanced Extraction and Chromatographic Purification Techniques for this compound

The isolation of this compound from fungal cultures requires a multi-step process involving extraction to separate it from the biomass, followed by chromatographic techniques to purify it from other related sterols and lipids.

For large-scale production, Achlya species are typically grown in liquid fermentation cultures. The optimization of isolation protocols focuses on maximizing the yield and purity of the target compound from large volumes of culture filtrate and mycelia.

A generalized large-scale extraction protocol involves several key steps:

Fermentation : Culturing a high-yield strain of Achlya in a suitable liquid medium under controlled conditions to promote growth and sterol production.

Harvesting : Separating the fungal mycelia from the liquid culture medium via filtration or centrifugation.

Solvent Extraction : The mycelia and culture filtrate are extracted with organic solvents to isolate the lipid-soluble compounds, including this compound. Common solvents include mixtures of chloroform-methanol or hexane-isopropanol. researchgate.netnih.gov The choice of solvent is critical for efficiently extracting sterols while minimizing the co-extraction of unwanted compounds.

Saponification : The crude lipid extract is often saponified (hydrolyzed with a strong base like potassium hydroxide) to break down fatty acid esters. researchgate.net This step converts interfering fats into water-soluble soaps, allowing the non-saponifiable sterol fraction, which contains this compound, to be easily separated by liquid-liquid extraction into a solvent like diethyl ether. researchgate.netlibretexts.org

Concentration : The solvent containing the enriched sterol fraction is evaporated to yield a concentrated crude extract.

Techniques like supercritical fluid extraction (SFE) using carbon dioxide are also being explored as a more environmentally friendly and efficient alternative to traditional solvent extraction for natural products. nih.govmdpi.com

Due to the structural similarity of sterols, chromatographic separation is essential for isolating pure this compound. nih.gov Various chromatographic techniques are employed, often in combination, to achieve high purity.

Column Chromatography (CC) : The crude extract is first passed through a silica (B1680970) gel column. nih.gov A gradient of non-polar to polar solvents (e.g., hexane (B92381) to ethyl acetate) is used to separate compounds based on their polarity. Fractions are collected and analyzed (e.g., by Thin-Layer Chromatography) to identify those containing this compound. researchgate.netnih.gov

Thin-Layer Chromatography (TLC) : TLC is primarily used for the rapid analysis of fractions from column chromatography and to determine the optimal solvent systems for further purification. researchgate.net

High-Performance Liquid Chromatography (HPLC) : For final purification, Reverse-Phase HPLC (RP-HPLC) is the method of choice. frontiersin.org This technique offers high resolution for separating structurally similar sterols. A C18 column is commonly used with a mobile phase consisting of a mixture of solvents like methanol, acetonitrile (B52724), and water. frontiersin.org The separation is based on the differential partitioning of the sterols between the non-polar stationary phase and the polar mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) : While often used for analytical identification and quantification rather than preparative purification, GC-MS is crucial for verifying the purity and structure of the isolated this compound. researchgate.net The compound is typically derivatized (e.g., silylated) to increase its volatility for gas chromatography. researchgate.net

Table 2: Chromatographic Techniques for this compound Purification

| Technique | Stationary Phase | Typical Mobile Phase/Eluent | Purpose |

|---|---|---|---|

| Column Chromatography | Silica Gel | Gradient of Hexane/Ethyl Acetate | Initial fractionation and removal of major impurities. researchgate.netnih.gov |

| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate mixtures | Rapid analysis of fractions and method development. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reverse-Phase) | Methanol/Acetonitrile/Water gradients | High-resolution separation and final purification. frontiersin.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Polysiloxane stationary phase | Inert carrier gas (e.g., Helium) | Purity assessment and structural confirmation. researchgate.net |

Biosynthetic Pathways and Regulation of Dehydrooogoniol

Elucidation of Precursors and Intermediates in Dehydrooogoniol Biosynthesis

The biosynthesis of this compound originates from fucosterol (B1670223), a common phytosterol. msafungi.orgjst.go.jp Fucosterol serves as the primary precursor, undergoing a series of modifications to yield the final active hormone. msafungi.orgjst.go.jp Through experimental studies, several key intermediates in this pathway have been identified. One such intermediate is 29-hydroxyfucosterol. jst.go.jp The conversion of radiolabeled 29-hydroxyfucosterol into this compound has provided strong evidence for its role as a direct precursor. jst.go.jp Another putative intermediate is the 7-deoxo analogue of this compound, which has been shown to act as an inhibitor of the hormone, suggesting its place within the biosynthetic sequence. researchgate.net

Table 1: Key Precursors and Intermediates in this compound Biosynthesis

| Compound | Role in Biosynthesis |

| Fucosterol | Primary Precursor msafungi.orgjst.go.jp |

| 29-Hydroxyfucosterol | Intermediate jst.go.jp |

| 7-Deoxo-dehydrooogoniol | Putative Intermediate and Inhibitor researchgate.net |

| This compound | Final Product |

| Oogoniol | Derivative of this compound msafungi.org |

Characterization of Key Enzymes and Enzymatic Cascades in this compound Formation

The conversion of fucosterol to this compound is catalyzed by a series of enzymes that orchestrate the specific chemical modifications. While the complete enzymatic cascade is still under investigation, research has begun to shed light on the types of enzymes involved and their functions.

Gene Identification and Functional Annotation of this compound Biosynthetic Enzymes

The identification of genes encoding the enzymes responsible for this compound synthesis is an active area of research. In oomycetes, the genes for steroid metabolism are often found in clusters, which facilitates their identification and functional analysis. The transcriptional regulation of these gene clusters is critical for controlling the production of this compound. scholaris.canih.gov For instance, studies on the related oomycete Phytophthora have revealed that sterol biosynthesis and uptake are under the control of specific transcription factors, such as a sterol nuclear receptor known as Upc2. pnas.org This suggests that similar regulatory mechanisms may be at play in Achlya for the control of this compound biosynthetic genes. The identification of these genes often relies on sequence homology to known steroidogenic enzymes from other organisms and subsequent functional validation through gene knockout or heterologous expression studies.

Mechanistic Studies of Enzymatic Reactions Catalyzing this compound Synthesis

The enzymatic reactions in the this compound pathway primarily involve hydroxylations and oxidations. These reactions are typically catalyzed by enzymes such as cytochrome P450 monooxygenases (CYPs) and various dehydrogenases/reductases. diva-portal.orgresearchgate.net For example, the introduction of hydroxyl groups at specific carbon atoms of the sterol backbone is a hallmark of CYP activity. The oxidation of the 7-hydroxyl group to a ketone is likely carried out by a specific dehydrogenase. The precise mechanisms of these enzymatic reactions, including their substrate specificity and cofactor requirements, are crucial for understanding how the unique structure of this compound is achieved. diva-portal.org

Genetic and Environmental Factors Governing this compound Production

The production of this compound is not constitutive but is tightly regulated by both internal genetic programs and external environmental cues. This ensures that the hormone is produced at the appropriate time and in the correct amounts to facilitate sexual reproduction.

Transcriptional and Post-Transcriptional Regulation of this compound Biosynthetic Gene Clusters

The expression of the genes encoding the biosynthetic enzymes for this compound is under strict transcriptional control. medlineplus.gov This regulation is often mediated by transcription factors that bind to specific regulatory regions of the genes, thereby activating or repressing their transcription. medlineplus.govnii.ac.jpyoutube.com In many fungi and oomycetes, the expression of genes involved in secondary metabolism, including steroid biosynthesis, is controlled by pathway-specific transcription factors. pnas.org Furthermore, post-transcriptional regulation, such as mRNA stability and translation efficiency, can also play a role in modulating the levels of the biosynthetic enzymes. nih.gov The presence of specific signaling molecules, such as the male sex hormone antheridiol (B1252342) in Achlya, can trigger the transcriptional activation of the this compound biosynthetic genes in female hyphae. msafungi.org

Impact of Culture Conditions and Stressors on this compound Yields

Environmental factors can significantly influence the production of this compound. frontiersin.orgoregonstate.edu These factors include nutrient availability, temperature, pH, and the presence of chemical stressors. mdpi.comresearchgate.netnih.gov For example, specific culture media compositions may enhance or inhibit the growth of the oomycete and, consequently, its ability to synthesize this compound. Temperature and pH can affect the activity of the biosynthetic enzymes, with optimal conditions leading to higher yields. oregonstate.edunih.gov Stressors, such as exposure to certain chemicals or suboptimal growth conditions, can also modulate the expression of the biosynthetic genes, sometimes leading to an increase in production as a defense or survival mechanism. frontiersin.org

Table 2: Factors Influencing this compound Production

| Factor | Type | Effect on Production |

| Nutrient Availability | Environmental | Can enhance or inhibit growth and subsequent hormone synthesis. researchgate.net |

| Temperature | Environmental | Affects enzymatic activity, with optimal ranges for production. oregonstate.edunih.gov |

| pH | Environmental | Influences enzyme function and overall metabolic processes. diva-portal.org |

| Chemical Stressors | Environmental | Can induce or inhibit the expression of biosynthetic genes. frontiersin.org |

| Antheridiol | Genetic/Signal | Induces transcription of biosynthetic genes in female Achlya. msafungi.org |

| Transcription Factors | Genetic | Regulate the expression of biosynthetic gene clusters. pnas.orgnii.ac.jp |

Biological Activities and Molecular Mechanisms of Action of Dehydrooogoniol

Antifungal Efficacy and Mechanisms of Dehydrooogoniol in Model Organisms

The potential of this compound as an agent against fungal pathogens is an area of emerging research. The following sections detail the current, though limited, findings regarding its activity.

In Vitro Growth Inhibition Profiles of this compound against Fungal Pathogens

Specific data on the minimum inhibitory concentration (MIC) values of this compound against a range of fungal pathogens are not extensively documented in publicly available scientific literature. Establishing these profiles is a critical step in evaluating the breadth and potency of its antifungal activity. Future research will need to focus on systematic testing against clinically relevant fungi, such as Candida and Aspergillus species, to determine its spectrum of action.

Cellular and Molecular Targets of this compound in Fungal Cells

The precise molecular targets of this compound within fungal cells remain to be elucidated. Generally, antifungal compounds exert their effects by disrupting essential cellular structures or pathways. nih.govoregonstate.educationfrontiersin.org Key targets often include the fungal cell wall, a structure vital for integrity and composed of chitin (B13524) and glucans, or the cell membrane, where the synthesis of ergosterol (B1671047) is a common point of disruption. nih.govtaylorandfrancis.comnih.gov Other mechanisms can involve the inhibition of nucleic acid synthesis or interference with critical enzymatic processes. frontiersin.org However, specific studies detailing which of these, if any, are the primary targets for this compound are not yet available.

This compound's Influence on Fungal Development and Virulence Factors

The effect of this compound on fungal development, such as the inhibition of hyphal growth or spore germination, has not been specifically reported. nih.govfrontiersin.orgmdpi.comnih.gov Similarly, its impact on the expression or function of fungal virulence factors—which can include secreted enzymes like proteases and phospholipases, or the ability to form biofilms—is an area that requires investigation. nih.govmdpi.compocketdentistry.commedcraveonline.comfrontiersin.org Understanding these aspects is crucial for assessing its potential to not only kill fungi but also to mitigate their pathogenic capabilities.

Antineoplastic Activities of this compound in Preclinical Cellular Models

Preliminary research suggests that this compound may possess anticancer properties. ontosight.ai Studies in preclinical settings, which utilize laboratory-grown cancer cell lines and animal models, are essential for exploring this potential. nih.gov

Induction of Apoptosis and Cell Cycle Modulation by this compound

There is initial evidence indicating that this compound has the capacity to induce apoptosis, or programmed cell death, in cancer cells. ontosight.ai Apoptosis is a critical mechanism for eliminating malignant cells and is a primary goal of many cancer therapies. nih.govnih.gov The process can be initiated through various cellular signals, often leading to the activation of caspases, a family of protease enzymes that execute cell death. nih.gov

Furthermore, many anticancer agents function by modulating the cell cycle, often causing an arrest at specific phases like G0/G1 or G2/M, which prevents cancer cells from proliferating. nih.govnih.govfrontiersin.orgoncotarget.commdpi.com While this compound is being investigated for its anticancer potential, detailed studies demonstrating its specific effects on cell cycle phases in different cancer cell lines are needed to fully understand its mechanism of action.

This compound's Effects on Cellular Signaling Pathways Implicated in Oncogenesis

The development of cancer is often driven by aberrant signaling pathways that control cell growth, proliferation, and survival. nih.govnih.govpreprints.orgpreprints.org Key oncogenic signaling pathways frequently implicated in cancer include the PI3K/Akt and MAPK/ERK pathways. nih.govfrontiersin.orgnih.govnih.govnih.govijbs.commdpi.commdpi.com These pathways, when dysregulated, can lead to uncontrolled cell division and resistance to apoptosis. nih.gov

While this compound is noted for its potential anticancer activities, the specific signaling pathways it may modulate have not yet been characterized. ontosight.ai Research is required to determine if this compound interacts with and inhibits key components of pathways like PI3K/Akt or MAPK, which would provide a more precise understanding of its antineoplastic mechanism. unipd.itelifesciences.org

Impact of this compound on Angiogenesis and Metastasis in in vitro and in vivo Non-Human Systems

Currently, there is a notable absence of published scientific studies investigating the direct effects of this compound on the key processes of angiogenesis, such as endothelial cell proliferation, migration, and tube formation in vitro. Similarly, research on the influence of this compound on tumor growth and metastasis in in vivo non-human models is not available in the public domain. This significant gap in the literature prevents a detailed discussion of its potential anti-angiogenic or anti-metastatic properties.

Immunomodulatory Properties of this compound

The ability of a compound to modulate the immune system is a critical aspect of its therapeutic potential. This includes its capacity to alter the production of signaling molecules like cytokines and chemokines, and to interact with various immune cell populations.

This compound's Modulation of Cytokine and Chemokine Expression

There is currently no specific research data available that details the effects of this compound on the expression of cytokines and chemokines by immune cells. Studies examining how this compound might influence the production of pro-inflammatory or anti-inflammatory cytokines are needed to understand its potential immunomodulatory role.

Interactions of this compound with Immune Cell Subpopulations

Detailed investigations into the interactions of this compound with specific immune cell subpopulations, such as T cells, macrophages, and dendritic cells, have not yet been reported in the scientific literature. Understanding these potential interactions is crucial to elucidating its mechanism of action within the immune system.

Other Documented Biological Activities of this compound (e.g., anti-inflammatory, antioxidant)

While specific mechanistic studies are sparse, some sources suggest that this compound may possess anti-inflammatory and antioxidant properties. scribd.com However, detailed experimental evidence from assays such as DPPH, ABTS, or cellular reactive oxygen species (ROS) reduction assays for its antioxidant capacity is not currently available. Similarly, while anti-inflammatory activity is mentioned, specific in vivo studies detailing its mechanisms, such as the inhibition of inflammatory pathways, have not been found.

Synthetic Chemistry and Structure Activity Relationships Sar of Dehydrooogoniol

Total Synthesis Strategies for Dehydrooogoniol

The total synthesis of this compound, a complex steroidal hormone, has been a significant challenge for organic chemists. Various strategies have been developed to construct its intricate molecular architecture, which features a steroid nucleus with specific stereochemistry and functionality.

Retrosynthetic Analysis and Key Synthetic Disconnections for this compound

Retrosynthetic analysis is a method used to design a synthesis by working backward from the target molecule to simpler, commercially available starting materials. airitilibrary.com For this compound, the analysis typically involves several key disconnections of the carbon framework and strategic functional group manipulations.

A common starting point for the synthesis of this compound is a more readily available steroid, such as progesterone (B1679170) or adrenosterone (B1665554). epdf.pubacs.org The retrosynthetic approach from these precursors focuses on the construction of the side chain and the introduction of the necessary hydroxyl and ketone functionalities at specific positions on the steroid core.

Key disconnections often include:

Side Chain Construction: The C17 side chain is a primary target for disconnection. This can be achieved through various carbon-carbon bond-forming reactions, such as Wittig-type reactions or Grignard additions to a C17-keto steroid.

Introduction of Oxygen Functionality: The hydroxyl groups at C11 and C15, and the ketone at C7 are key features. Retrosynthetically, these can be envisioned as arising from the oxidation of corresponding C-H bonds or the reduction of ketone precursors.

The choice of starting material significantly influences the synthetic route. For instance, a route starting from progesterone necessitates the introduction of the C11 hydroxyl group, while a synthesis from adrenosterone already has an oxygen function at this position. epdf.pubacs.org

Development of Stereoselective and Chemo-selective Methodologies for this compound Analogue Synthesis

The synthesis of this compound and its analogues requires precise control over stereochemistry and the selective reaction of one functional group in the presence of others (chemoselectivity). unizg.hr The development of stereoselective and chemoselective methods is therefore crucial.

Stereoselective Methodologies:

Asymmetric Reactions: To establish the correct stereochemistry of the chiral centers, particularly in the side chain, asymmetric synthesis methods are employed. This can involve the use of chiral catalysts or auxiliaries to direct the formation of one stereoisomer over another. researchgate.netpsu.edu

Substrate-Controlled Reactions: The existing stereochemistry of the steroid nucleus can be used to influence the stereochemical outcome of subsequent reactions. For example, the steric hindrance on one face of the molecule can direct an incoming reagent to the opposite face.

Chemoselective Methodologies:

Protecting Groups: To prevent unwanted reactions at certain functional groups while modifying others, protecting groups are used. For example, hydroxyl or ketone groups can be temporarily masked to allow for selective transformations elsewhere in the molecule.

Reagent Control: The choice of reagents is critical for achieving chemoselectivity. For instance, specific oxidizing agents can selectively oxidize one hydroxyl group in the presence of others based on its steric or electronic environment.

Novel Synthetic Routes and Improved Efficiencies in this compound Synthesis

One approach involves the use of microbial transformations. acs.org Certain microorganisms can introduce hydroxyl groups at specific positions on the steroid skeleton with high selectivity, offering a more direct route to key intermediates. acs.org

Improvements in synthetic efficiency have also been achieved through the development of new catalytic systems and reaction conditions that allow for milder and more selective transformations. nih.gov For example, advancements in cross-coupling reactions have provided more efficient ways to construct the carbon-carbon bonds in the side chain.

Design and Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is driven by the desire to understand the relationship between its structure and biological activity (SAR). msafungi.orgnih.govtaylorandfrancis.comnih.govwikipedia.org By systematically modifying the structure, researchers can identify the key molecular features responsible for its hormonal effects. msafungi.org

Rational Design Principles for this compound Structural Modifications

The design of this compound analogues is guided by rational principles aimed at probing the specific interactions between the hormone and its biological target. ubi.ptnih.govresearchgate.netplos.orgosti.gov

Key Design Principles Include:

Modification of Functional Groups: The hydroxyl and ketone groups are prime targets for modification. For instance, analogues lacking the 15β-hydroxyl or the 11α-hydroxyl group have been synthesized to assess the importance of these groups for biological activity. msafungi.org

Alteration of the Side Chain: The structure and length of the C17 side chain can be varied to explore the spatial requirements of the hormone's binding site.

Stereochemical Variations: Synthesizing stereoisomers (epimers) of this compound with different configurations at the chiral centers helps to understand the importance of the molecule's three-dimensional shape.

These modifications can lead to analogues with enhanced, reduced, or altered biological activity, providing valuable insights into the SAR of this compound. researchgate.netresearchgate.net

Synthetic Accessibility and Diversification of this compound Chemical Space

The ability to synthesize a wide range of this compound analogues is crucial for thoroughly exploring its chemical space and understanding its SAR. soton.ac.uku-strasbg.frmlr.pressarxiv.orgnih.gov Synthetic accessibility refers to the ease with which a target molecule can be prepared. soton.ac.uk

Strategies for Diversification:

Convergent Synthesis: This approach involves synthesizing different fragments of the molecule separately and then combining them in the later stages. unizg.hr This allows for the rapid generation of a library of analogues by simply varying the building blocks used in the final coupling steps.

Late-Stage Functionalization: This strategy focuses on introducing structural diversity at a late stage in the synthesis. This can involve modifying a common advanced intermediate through a variety of reactions to produce a range of analogues.

By employing these strategies, chemists can efficiently generate a diverse set of this compound derivatives for biological evaluation, leading to a more comprehensive understanding of its structure-activity relationships.

Structure-Activity Relationship (SAR) Investigations of this compound and its Analogues

Identification of Pharmacophoric Features Essential for this compound's Biological Potency

A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings—that are necessary for a molecule to interact with a specific biological target and exert its effect. nih.govresearchgate.netresearchgate.net Identifying these features is a critical step in understanding SAR and in designing new bioactive molecules. nih.govnih.gov

While a specific, computationally derived pharmacophore model for this compound is not extensively documented in publicly available literature, key structural features essential for its biological activity can be inferred from SAR studies of it and its analogues. researchgate.netuncw.edu These features constitute the this compound pharmacophore.

Key pharmacophoric features for the oogoniol class of hormones include:

A Steroid Nucleus: The foundational four-ring steroid core is a fundamental requirement.

The C-7 Keto Group: The carbonyl group at the C-7 position is critical for biological activity, as its removal (in the 7-deoxo analogue) results in a loss of function. researchgate.net

Hydroxylation Pattern: Specific hydroxyl groups on the steroid nucleus, such as at positions C-11 and C-15, are characteristic of the oogoniols and are likely crucial for receptor binding and activity. uncw.edumsafungi.org

A Hydrated Side Chain: The presence of a specific, hydrated side chain attached at C-17 is absolutely essential. An analogue with the correct steroid nucleus but lacking this side chain was found to be inactive. uncw.edu

The C24(28) Double Bond: The unsaturation in the side chain is a key determinant of potency. This compound, which possesses this double bond, is significantly more active than oogoniol, its saturated counterpart. researchgate.netuncw.edu This feature is therefore a critical element of the pharmacophore for high biological potency.

| Pharmacophoric Feature | Structural Moiety | Observed Importance for Biological Potency | Reference |

|---|---|---|---|

| Steroid Core | Four-ring fucosterol-type skeleton | Essential framework for activity. | uncw.edu |

| Hydrogen Bond Acceptor | C-7 Keto group | Essential; removal leads to inactivity. | researchgate.net |

| Hydrogen Bond Donors | C-11, C-15, C-29 Hydroxyl groups | Considered important for receptor interaction. Analogues lacking the 11α- or 15β-hydroxyl groups are subjects of study. | uncw.edumsafungi.org |

| Hydrophobic/Steric Feature | Full C-17 side chain | Essential; analogues lacking the side chain are inactive. | uncw.edu |

| Side Chain Unsaturation | C24(28) double bond | Crucial for high potency; saturation to oogoniol significantly reduces activity. | researchgate.netuncw.edu |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. technologynetworks.comnih.gov These models are valuable for predicting the activity of new, unsynthesized compounds, thereby guiding drug discovery and optimization efforts. nih.govscribd.com QSAR analysis typically involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) and using statistical methods to build a predictive equation. nih.govnih.gov

Specific QSAR models for this compound and its analogues are not widely published. However, the principles of QSAR have been successfully applied to other steroid hormones. scribd.com Developing a QSAR model for this compound would require a dataset of structurally related analogues with quantitatively measured biological activities (e.g., concentration required for 50% oogonial induction).

The process would involve:

Data Set Compilation: Synthesizing a series of this compound analogues with systematic modifications to the steroid core and side chain. The biological activity of each analogue would be measured in a standardized bioassay.

Descriptor Calculation: For each analogue, a wide range of molecular descriptors would be calculated. For steroid-like molecules, these often include:

Topological Descriptors: Describing atomic connectivity and molecular shape.

Electronic Descriptors: Such as partial atomic charges and dipole moments, which are important for electrostatic interactions.

Hydrophobic Descriptors: Like the partition coefficient (logP), which relates to how the molecule interacts with lipid environments.

Steric/3D Descriptors: Describing the three-dimensional shape and volume of the molecule.

Model Development and Validation: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that links the most relevant descriptors to biological activity. The model's predictive power must then be rigorously validated using both internal and external test sets of compounds.

For a series of this compound analogues, a QSAR model could quantify the contributions of features like the C-7 keto group, the position and stereochemistry of hydroxyl groups, and modifications to the side chain, providing a predictive tool for designing new potent analogues.

| QSAR Development Step | Description | Example Descriptors/Methods for this compound |

|---|---|---|

| 1. Data Collection | A set of this compound analogues with measured biological activity (e.g., IC50). | Analogues with modified side chain length, altered hydroxylation patterns, or different C-3 esters. |

| 2. Descriptor Calculation | Computation of numerical values representing the physicochemical properties of the molecules. | Topological (e.g., Wiener index), Electronic (e.g., partial charges on keto/hydroxyl oxygens), Hydrophobic (e.g., logP), 3D-MoRSE descriptors. |

| 3. Model Building | Using statistical methods to create a mathematical relationship between descriptors and activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). |

| 4. Model Validation | Assessing the statistical significance and predictive power of the model. | Cross-validation (q²), external validation using a test set (R²pred), checking for descriptor correlation. |

Computational Chemistry Approaches in this compound SAR Analysis

Computational chemistry provides powerful tools for investigating SAR at the molecular level, even when crystal structures of the target receptor are unavailable. researchgate.net Techniques like molecular docking can simulate the interaction between a ligand (e.g., this compound) and its biological target, providing insights into the binding mode and the structural basis for activity. researchgate.net

While specific molecular docking studies for this compound with its receptor are not reported in the available literature, the methodology would be a key approach to refine the understanding of its SAR. The receptor for the Achlya sex hormones has not been fully characterized, which presents a significant challenge. However, computational approaches can still be employed through homology modeling or by creating a pseudo-receptor model based on the structures of known active ligands (a ligand-based approach). researchgate.net

A typical computational workflow would involve:

Receptor Modeling: If the amino acid sequence of the this compound receptor were known, a 3D model could be built using homology modeling based on the crystal structures of related steroid receptors.

Ligand Preparation: A 3D conformation of this compound and its analogues would be generated and energetically minimized.

Molecular Docking: Docking programs would be used to predict the most likely binding pose of this compound within the receptor's binding site. nih.gov This simulation calculates a binding energy or score, which estimates the affinity of the ligand for the receptor.

Analysis of Interactions: The resulting docked complex would be analyzed to identify specific interactions, such as hydrogen bonds between the hydroxyl/keto groups of this compound and amino acid residues in the receptor, as well as hydrophobic interactions.

By docking a series of active and inactive analogues, computational chemists can build a compelling model that explains the observed SAR. For instance, docking could demonstrate why the C24(28) double bond improves binding affinity or why the C-7 keto group is essential for forming a critical hydrogen bond with the receptor. These computational insights can then guide the synthesis of new analogues with potentially enhanced activity.

Analytical Methodologies for Dehydrooogoniol in Research Matrices

Advanced Chromatographic and Mass Spectrometric Techniques for Dehydrooogoniol Quantification

The combination of chromatography for separation and mass spectrometry for detection provides a powerful platform for the sensitive and selective analysis of this compound. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the cornerstones of this analytical approach.

Development and Validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for this compound

The development of robust HPLC and GC-MS methods is fundamental for reliable this compound quantification. wjpmr.comglobalresearchonline.net Method development involves a systematic process of optimizing various parameters to achieve the desired performance characteristics, including sensitivity, selectivity, accuracy, and precision. wjpmr.comglobalresearchonline.net

High-Performance Liquid Chromatography (HPLC):

HPLC is a widely used technique for the analysis of non-volatile or thermally labile compounds like steroids. wjpmr.compharmtech.com A typical HPLC method for this compound would involve:

Column Selection: Reversed-phase columns (e.g., C18) are commonly employed, separating compounds based on their hydrophobicity. atdbio.com

Mobile Phase Optimization: A mixture of solvents, such as acetonitrile (B52724) and water, is often used. pharmtech.com The composition can be run in an isocratic (constant composition) or gradient (varying composition) mode to achieve optimal separation from other matrix components. pharmtech.com

Detector Selection: A UV detector can be used if the compound has a suitable chromophore. pharmtech.com However, for higher sensitivity and specificity, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach. nih.gov

Method validation, in accordance with guidelines such as those from the International Council for Harmonisation (ICH), ensures the reliability of the analytical data. globalresearchonline.neteurachem.org Key validation parameters include:

Linearity: Establishing a linear relationship between the analyte concentration and the detector response over a specific range. globalresearchonline.netjfda-online.com

Accuracy: The closeness of the measured value to the true value, often assessed by recovery studies. globalresearchonline.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). globalresearchonline.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. fabad.org.tr

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly sensitive and selective technique suitable for volatile and thermally stable compounds. filab.fr For non-volatile steroids like this compound, derivatization is often necessary to increase their volatility and improve their chromatographic behavior. This typically involves converting polar functional groups into less polar derivatives.

The GC-MS analysis process involves:

Separation: The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. notulaebotanicae.ro

Ionization and Detection: The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), allowing for identification and quantification. filab.frnotulaebotanicae.ro

Similar to HPLC, GC-MS methods require rigorous validation to ensure data quality.

A comparison of typical parameters for HPLC and GC-MS methods is presented in the table below.

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. wjpmr.com | Separation of volatile compounds based on their boiling points and interaction with a stationary phase. filab.fr |

| Sample Volatility | Suitable for non-volatile and thermally labile compounds. wjpmr.com | Requires volatile and thermally stable compounds; derivatization is often needed for steroids. filab.fr |

| Derivatization | Not always necessary. | Often required for polar analytes like steroids. |

| Instrumentation | HPLC system with a detector (e.g., UV, MS). wjpmr.com | Gas chromatograph coupled with a mass spectrometer. filab.fr |

| Typical Column | Reversed-phase (e.g., C18). atdbio.com | Capillary columns (e.g., HP-5MS). notulaebotanicae.ro |

| Detector | UV, Fluorescence, Mass Spectrometry (MS). pharmtech.com | Mass Spectrometry (MS). filab.fr |

Challenges in Selective Detection of this compound in Complex Biological Extracts

The analysis of this compound in biological matrices presents several challenges due to the complexity of these samples.

Matrix Effects: Biological extracts contain a multitude of other compounds, such as lipids, pigments, and other steroids, which can interfere with the analysis. simbecorion.com These matrix components can co-elute with this compound, leading to ion suppression or enhancement in the mass spectrometer, which affects the accuracy of quantification. simbecorion.com

Low Concentrations: this compound is often present at very low concentrations in biological samples, requiring highly sensitive analytical methods for its detection and quantification. nih.gov

Isomeric Interference: The presence of isomers—compounds with the same molecular formula but different structural arrangements—can pose a significant challenge. These isomers may have similar chromatographic retention times and mass spectra, making their differentiation difficult. nih.gov

Sample Preparation: Efficient extraction and cleanup of the sample are critical to remove interfering substances and concentrate the analyte. simbecorion.com This can be a multi-step and time-consuming process, with the potential for analyte loss at each stage.

To overcome these challenges, researchers often employ advanced sample preparation techniques like solid-phase extraction (SPE) and sophisticated analytical approaches such as tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) for enhanced selectivity and sensitivity. researchgate.nethilarispublisher.com

Spectroscopic Approaches in this compound Research (e.g., advanced NMR, High-Resolution Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound, as well as for studying its metabolic fate.

High-Resolution Mass Spectrometry (HRMS):

HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide highly accurate mass measurements (typically with an error of less than 5 ppm). hilarispublisher.comuni-rostock.dechromatographyonline.com This high mass accuracy allows for the determination of the elemental composition of an unknown compound, which is a powerful tool for its identification. uni-rostock.debioanalysis-zone.com In the context of this compound analysis, HRMS can help to:

Confirm the identity of this compound by providing its exact mass. bioanalysis-zone.com

Distinguish this compound from other co-eluting compounds with the same nominal mass but different elemental compositions. chromatographyonline.combioanalysis-zone.com

Identify metabolites of this compound by determining the elemental composition of the modified molecules.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful technique for determining the detailed atomic structure of molecules in solution. measurlabs.com While not typically used for routine quantification due to its lower sensitivity compared to MS, it is invaluable for:

Unambiguous structure elucidation of this compound, including the stereochemistry of the molecule. measurlabs.com

Characterizing new, related compounds or metabolites.

Confirming the structure of synthesized standards.

One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide information about the different types of hydrogen and carbon atoms in the molecule, while two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) reveal the connectivity between these atoms, allowing for a complete structural assignment. measurlabs.com

| Spectroscopic Technique | Principle | Application in this compound Research |

| High-Resolution Mass Spectrometry (HRMS) | Measures the mass-to-charge ratio of ions with very high accuracy. labmanager.com | Confirms elemental composition, distinguishes from isobaric interferences, identifies metabolites. uni-rostock.debioanalysis-zone.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. measurlabs.com | Unambiguous structure elucidation, characterization of new compounds, confirmation of standards. measurlabs.com |

Application of Isotopic Labeling for this compound Metabolic Tracing

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. bitesizebio.comnih.gov This approach involves introducing a labeled precursor of this compound, containing a stable isotope (e.g., ¹³C, ²H, or ¹⁵N), into the biological system. bitesizebio.com The labeled atoms act as a "tag" that can be tracked as the precursor is converted into this compound and its subsequent metabolites.

The labeled compounds can then be detected and quantified using mass spectrometry or NMR spectroscopy. bitesizebio.com By analyzing the pattern and extent of isotope incorporation into different molecules over time, researchers can:

Elucidate the biosynthetic pathway of this compound.

Identify and quantify its metabolic products.

Determine the kinetics of its formation and degradation. nih.gov

This dynamic information is crucial for a comprehensive understanding of the role of this compound in biological processes. bitesizebio.com

Emerging Biosensor and Immunological Methods for this compound Detection

While chromatographic and spectroscopic methods are the gold standard for this compound analysis, there is growing interest in the development of simpler, faster, and more portable detection methods. Biosensors and immunological assays represent promising emerging technologies in this area.

Biosensors:

A biosensor is an analytical device that combines a biological recognition element with a physicochemical transducer to generate a measurable signal in the presence of a specific analyte. frontiersin.orgnih.gov For this compound, a biosensor could potentially be developed using:

Biological Recognition Element: This could be an antibody, an enzyme, or a receptor that specifically binds to this compound. nih.govasm.org

Transducer: The binding event would then be converted into a measurable signal, which could be optical (e.g., color change, fluorescence) or electrochemical. frontiersin.orgresearchgate.net

The development of such biosensors could enable rapid, on-site detection of this compound without the need for extensive sample preparation and sophisticated laboratory equipment. frontiersin.org

Immunological Methods:

Immunological methods, such as enzyme-linked immunosorbent assays (ELISA), are based on the highly specific binding between an antibody and its antigen. An immunoassay for this compound would involve:

Developing specific antibodies that recognize and bind to this compound.

Using these antibodies in a competitive or sandwich assay format to quantify the amount of this compound in a sample.

Ecological Roles and Environmental Dynamics of Dehydrooogoniol

Dehydrooogoniol's Function as a Chemical Signaling Molecule or Pheromone in Fungal Systems

This compound is a steroid molecule that functions as a crucial chemical signal, or pheromone, in the sexual reproduction of certain fungi, most notably the water mold Achlya. msafungi.orgnii.ac.jpmsafungi.orgepdf.pub It is part of a complex hormonal system that coordinates the development of male and female reproductive structures. davidmoore.org.uk This process involves a chemical "conversation" between different mating types. davidmoore.org.uk

The signaling cascade in Achlya is initiated by the female thallus, which continuously secretes a steroid hormone called antheridiol (B1252342). davidmoore.org.uk When hyphae of a male strain detect antheridiol, they are induced to form antheridial (male) branches. nii.ac.jpdavidmoore.org.uk In response to this stimulation by antheridiol, the male thallus is, in turn, induced to secrete its own set of hormones, collectively known as oogoniols. davidmoore.org.uk

This compound is one of the primary components and among the most biologically active of the oogoniols. msafungi.orgmsafungi.org Its principal function is to act on the female thallus, inducing the formation of oogonia, which are the female gametangia. epdf.pubdavidmoore.org.uk This reciprocal signaling ensures that male and female structures develop in proximity and are ready for fertilization. Research indicates that 24(28)-dehydrooogoniol may be the true female-activating hormone in Achlya, demonstrating a biological activity approximately 100 times greater than that of oogoniol itself. msafungi.org The interaction between these steroid hormones is complex; while oogoniol alone may show no biological activity, it can have a synergistic effect on this compound's activity at low concentrations. researchgate.net

Interactive Data Table: Relative Biological Activity of Achlya Pheromones

| Compound | Role | Relative Biological Activity | Notes |

| Antheridiol | Male-attracting and inducing hormone | High | Secreted by female thallus to initiate male reproductive structures. davidmoore.org.uk |

| This compound | Female-activating hormone | Very High (approx. 100x Oogoniol) | Secreted by male thallus to induce oogonial initials in the female. msafungi.orgmsafungi.org |

| Oogoniol | Female-activating hormone | Low | Can act synergistically with this compound at low concentrations. researchgate.net |

| 7-deoxo-dehydrooogoniol | Putative Biosynthetic Intermediate | Inhibitor | Acts as an inhibitor of the hormone's function. researchgate.net |

Influence of Abiotic and Biotic Factors on this compound Secretion and Accumulation in Natural Environments

The production and persistence of fungal pheromones like this compound are intrinsically linked to the surrounding environmental conditions. These can be categorized into abiotic (non-living) and biotic (living) factors.

Temperature: Fungi operate within specific temperature ranges for optimal growth and enzyme function. researchgate.netslideshare.net Extreme temperatures can inhibit metabolic processes, including the biosynthesis of steroids like this compound, which originates from the common plant sterol fucosterol (B1670223). msafungi.org

Moisture and Water Availability: As Achlya is a water mold, water is essential for its growth, nutrient transport, and the diffusion of pheromones. davidmoore.org.ukresearchgate.net Changes in water levels or the presence of drought conditions would directly impact its life cycle and reproductive signaling.

pH: The pH of the aquatic environment affects nutrient availability and the function of extracellular enzymes. slideshare.net Significant deviations from the optimal pH range for Achlya could stress the organism and reduce its capacity for producing complex molecules like this compound.

Light: Light can influence the growth and development of many fungal species, sometimes triggering the production of protective pigments or a switch between vegetative and reproductive growth. researchgate.netfrontiersin.org

Biotic Factors Biotic interactions often serve as direct triggers or inhibitors for pheromone production. ncsu.edumdpi.com

Presence of Mating Partner: The primary biotic factor for this compound secretion is the presence of a female thallus releasing antheridiol. davidmoore.org.uk Without this initial hormonal cue, the male thallus is not stimulated to produce and release this compound.

Microbial Competition: Fungi exist in complex microbial communities. Competition for resources with other fungi and bacteria can influence growth and the allocation of energy toward reproduction versus survival. mdpi.com Some microbes may also produce compounds that interfere with fungal signaling pathways or degrade pheromones. nih.gov

Host Availability and Condition: For fungal species associated with plants or other organisms, the health and availability of the host are critical. mdpi.commdpi.com A robust host provides the necessary nutrients for the fungus to thrive and invest energy in reproduction, including pheromone synthesis.

Predation: Grazing by microorganisms or invertebrates could impact fungal biomass and potentially select for or against individuals based on their reproductive output.

Interactive Data Table: Summary of Potential Factors Influencing this compound Secretion

| Factor Category | Specific Factor | Potential Influence on this compound Secretion |

| Abiotic | Temperature | Secretion likely occurs within an optimal range; extremes may inhibit synthesis. researchgate.net |

| Moisture | Essential for diffusion and fungal viability, directly enabling the signaling process. researchgate.net | |

| pH | Affects enzyme function and nutrient uptake, indirectly impacting biosynthetic capacity. slideshare.net | |

| Biotic | Mating Partner | Primary trigger; antheridiol from females induces this compound production in males. davidmoore.org.uk |

| Microbial Competition | May reduce available resources, potentially lowering pheromone output. mdpi.com | |

| Host Health | A healthy host provides nutrients, supporting the energy-intensive process of reproduction. mdpi.com |

Fate and Transport of this compound in Aquatic and Terrestrial Ecosystems

The environmental fate and transport of a chemical describe its movement, transformation, and persistence after being released. wearenextmotors.com As a steroid, this compound's properties—notably its hydrophobic nature and low water solubility—are key determinants of its behavior in ecosystems. nih.govmdpi.com

Aquatic Ecosystems Achlya is a genus of water molds, making aquatic environments the primary setting for this compound's release and function. nii.ac.jp

Fate: The ultimate fate of this compound in water is microbial degradation. dzumenvis.nic.inasm.org Steroids are known to be recalcitrant to rapid breakdown due to their stable four-ring structure. nih.govdzumenvis.nic.in However, various bacteria, particularly from the phyla Actinobacteria and Proteobacteria, are capable of degrading steroids, using them as a carbon source. mdpi.comasm.orgasm.org This process is generally more efficient under aerobic conditions. dzumenvis.nic.in In anaerobic sediments, degradation rates are significantly slower, which could lead to accumulation. dzumenvis.nic.in Sorption to suspended organic particles and sediment is also a significant process, removing the compound from the water column. nih.gov Photodegradation (breakdown by sunlight) may play a minor role in its removal from surface waters. dzumenvis.nic.in

Transport: Due to its function as a diffusible pheromone, this compound is transported over short distances by water currents to reach target female hyphae. davidmoore.org.uk Over longer distances, its transport is governed by the general flow of the water body. Its tendency to adsorb to particulate matter means it can also be transported while bound to moving sediment. nih.gov

Terrestrial Ecosystems While not its primary environment, this compound could be introduced to terrestrial systems through irrigation with contaminated water or the deposition of aquatic sediments.

Fate: In soil, the primary fate of this compound would be microbial degradation. Soil environments harbor a vast diversity of microorganisms, including bacteria and fungi capable of metabolizing complex organic molecules like steroids. nih.govasm.org The compound's hydrophobic nature would cause it to be relatively immobile and persistent, especially in soils with high organic content. nih.gov

Transport: Transport within terrestrial ecosystems would be very limited. Its low water solubility and high potential for adsorption to organic carbon in soil particles would prevent significant leaching into groundwater. nih.gov The main mode of transport would likely be physical, through the erosion and movement of soil particles to which the molecule is adsorbed.

Future Directions and Interdisciplinary Research Avenues for Dehydrooogoniol

Exploration of Novel Biological Activities and Therapeutic Potential of Dehydrooogoniol

While initially identified for its hormonal activity in fungi, preliminary research into related sterols suggests that this compound could possess a range of other biological effects. msafungi.orgresearchgate.net Future research should systematically explore these possibilities to unlock its full therapeutic potential. The compound's known activities, such as its role as a female activating hormone, provide a foundation for this exploration. researchgate.netscribd.comresearchgate.net

Potential areas for investigation include:

Anticancer Activity : Research into this compound's potential anticancer effects is an active area of investigation. ontosight.ai Studies could examine its capacity to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death). ontosight.ai

Antioxidant Properties : The ability of this compound to act as an antioxidant could be beneficial in protecting cells from oxidative stress, a factor implicated in numerous diseases, including neurodegenerative disorders. ontosight.ai

Anti-inflammatory Effects : Investigating the anti-inflammatory properties of this compound is another promising avenue, as inflammation is a key component of many chronic diseases. ontosight.ai

Antimutagenic Activity : Related compounds, such as 3-O-(6'-O-palmitoylglucosyl)stigmasta-5, 25(27)-diene, have shown antimutagenic properties, suggesting that this compound should be evaluated for similar activity. researchgate.netresearchgate.net

Table 1: Potential Therapeutic Areas for this compound Research

| Potential Therapeutic Area | Rationale for Exploration | Supporting Evidence/Analogy |

|---|---|---|

| Oncology | Potential to inhibit cancer cell growth and induce apoptosis. | Active area of investigation for this compound. ontosight.ai |

| Neuroprotection | Antioxidant properties may protect against oxidative stress in neurodegenerative diseases. | General antioxidant potential of related sterols. ontosight.ai |

| Inflammatory Disorders | Modulation of inflammatory pathways. | Known anti-inflammatory potential of similar compounds. ontosight.ai |

| Chemoprevention | Potential to prevent or inhibit genetic mutations that can lead to cancer. | Antimutagenic activity observed in structurally related sterol glycosides. researchgate.netresearchgate.net |

Deep Mechanistic Elucidation of this compound's Cellular and Molecular Interactions

A fundamental understanding of how this compound exerts its effects at a molecular level is currently limited. Future research must focus on identifying its specific cellular targets and signaling pathways. Drawing parallels from research on other steroids like dehydroepiandrosterone (B1670201) (DHEA), the mechanisms of this compound could be multifaceted. nih.gov

Key research questions to address include:

Receptor Binding : Does this compound interact with specific nuclear receptors or plasma membrane receptors? Studies on DHEA have shown interactions with androgen and estrogen receptors, as well as G-protein-coupled receptors. nih.gov Similar investigations are needed for this compound.

Enzyme Modulation : Does this compound inhibit or activate key enzymes involved in cellular processes? Its structural similarity to fucosterol (B1670223) suggests it could interfere with sterol metabolism pathways. msafungi.org

Signal Transduction : Which downstream signaling cascades are activated or inhibited upon this compound binding to its target? Elucidating these pathways is crucial to understanding its physiological effects. nih.gov

Sustainable Production and Bio-Inspired Synthesis Strategies for this compound

To facilitate extensive research and potential future applications, the development of efficient and sustainable methods for producing this compound is essential. ontosight.ai Current methods rely on isolation from natural sources, like certain plant species, or chemical synthesis from related sterols. ontosight.airesearchgate.net

Future strategies should focus on:

Biocatalytic Synthesis : Employing enzymes such as peroxidases or laccases could offer a greener and more specific route to synthesis, as has been explored for other natural products like dehydrodiisoeugenol. nih.gov

Metabolic Engineering : Genetically modifying microorganisms or plant cell cultures to produce this compound or its precursors could provide a scalable and controlled production platform. This approach aligns with the principles of a circular economy by utilizing renewable resources. europa.eu

Bio-inspired Synthesis : Mimicking the natural biosynthetic pathways found in organisms like Achlya can inspire novel and efficient chemical synthesis routes. nih.govyoutube.com This involves understanding the enzymatic steps that convert fucosterol to this compound and replicating them in a laboratory setting. researchgate.net Sustainable production development aims to create systems with minimal environmental impact while remaining economically viable. kth.se

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research

The application of "omics" technologies can provide a holistic view of the biological impact of this compound. codongenomics.comnih.gov These high-throughput methods allow for a comprehensive analysis of changes occurring at various molecular levels within a cell or organism in response to the compound. humanspecificresearch.orgfrontiersin.org

Genomics and Transcriptomics : These technologies can identify which genes have their expression levels altered by this compound. humanspecificresearch.org This can reveal the genetic and signaling pathways modulated by the compound, offering clues to its mechanism of action.

Proteomics : By studying the entire set of proteins, proteomics can identify the direct binding partners of this compound and downstream changes in protein expression and post-translational modifications. humanspecificresearch.org

Metabolomics : This approach analyzes the complete set of metabolites in a biological sample, providing a functional readout of the cellular state. humanspecificresearch.org It can reveal how this compound alters metabolic pathways.

Integrating these multi-omics datasets can help construct comprehensive models of this compound's activity, accelerating the identification of its functions and potential therapeutic targets. nih.govmdpi.com

Table 2: Application of Omics Technologies in this compound Research

| Omics Technology | Research Focus | Potential Insights |

|---|---|---|

| Genomics/Transcriptomics | Analysis of DNA and RNA transcripts. humanspecificresearch.org | Identify genes and pathways regulated by this compound. |

| Proteomics | Large-scale study of proteins. humanspecificresearch.org | Discover protein targets and changes in protein networks. |

| Metabolomics | Comprehensive analysis of metabolites. humanspecificresearch.org | Reveal alterations in cellular metabolism and biochemical pathways. |

Development of this compound as a Chemical Probe for Biological Pathway Dissection

A chemical probe is a small molecule used to study and validate biological targets and pathways. snv63.runih.gov Given its specific biological activity, particularly its potent hormonal effect in Achlya, this compound has the potential to be developed into a valuable chemical probe. msafungi.orgresearchgate.net

To serve as a reliable chemical probe, a molecule should exhibit high potency and selectivity for its target. nih.govchemicalprobes.org Future work should focus on:

Target Identification and Validation : Confirming the specific molecular target(s) of this compound is the first critical step.

Structure-Activity Relationship (SAR) Studies : Synthesizing and testing analogues of this compound can help to identify the key structural features responsible for its activity and improve its selectivity. msafungi.org

Pathway Illumination : Once validated, this compound could be used to explore the physiological and pathological roles of its target pathway, for instance, in fungal development or in the context of its potential anticancer activity. ontosight.ainih.gov The development of such probes is a driving force in accelerating drug discovery. universiteitleiden.nl

By developing this compound into a chemical probe, researchers can gain a powerful tool to dissect complex biological processes, paving the way for new therapeutic strategies. snv63.runih.gov

Q & A

Basic: What experimental protocols should researchers follow to characterize Dehydrooogoniol accurately?

Answer:

Characterization must adhere to established guidelines such as those from The Journal of Organic Chemistry (JOC). Key steps include:

- Spectroscopic Data: Provide NMR (¹H, ¹³C), IR, and mass spectrometry data with peak assignments.

- Purity Validation: Use HPLC or GC-MS to confirm purity (>95% recommended).

- Crystallography: If applicable, include X-ray diffraction data for structural confirmation.

All data must be submitted as "Supporting Information for Publication" and reviewed by a Data Analyst for completeness .

Basic: How can researchers systematically identify knowledge gaps in existing literature on this compound?

Answer:

Use a structured literature review approach:

- Frameworks: Apply SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) or PICO (Population, Intervention, Comparison, Outcome) to define search parameters .

- Database Selection: Prioritize primary sources (e.g., PubMed, Web of Science) and exclude unreliable platforms (e.g., ) per evidence guidelines .

- Gap Analysis: Compare findings across studies to highlight inconsistencies or unexplored mechanisms (e.g., "How does this compound’s bioactivity vary under different pH conditions?").

Advanced: How should researchers design experiments to investigate this compound’s mechanism of action while minimizing confounding variables?

Answer:

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Controls: Include positive/negative controls (e.g., known inhibitors for bioactivity assays).

- Variable Isolation: Use factorial designs to test individual variables (e.g., concentration, temperature).

- Ethical Alignment: For in vivo studies, follow institutional guidelines for participant/animal selection .

Example: A dose-response study with controls to isolate this compound’s effects on specific cellular pathways.

Advanced: What methodologies are recommended to resolve contradictions in reported bioactivity data for this compound?

Answer:

Address contradictions through:

- Triangulation: Combine qualitative (e.g., ethnographic observations of experimental conditions) and quantitative (e.g., statistical meta-analysis) methods .

- Error Analysis: Replicate experiments under standardized conditions (e.g., fixed temperature, solvent purity) and compare results with primary literature .

- Peer Review: Submit conflicting data for independent validation via platforms like Journal of Organic Chemistry .

Basic: How can researchers formulate a focused research question for studying this compound’s physicochemical properties?

Answer:

Apply the "FINER" framework:

- Feasible: Ensure resources (e.g., equipment for thermal analysis) are accessible.

- Novel: Example: "How does this compound’s solubility profile compare to structurally analogous compounds?"

- Alignment: The question must align with broader objectives (e.g., drug development pipelines) .

Advanced: What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

Answer:

- Regression Models: Use nonlinear regression (e.g., sigmoidal dose-response curves) to estimate EC₅₀ values.

- Error Bars: Report standard deviations from triplicate experiments.

- Software Tools: Tools like GraphPad Prism or R packages for reproducibility .

Table 1: Example Data Structure for Dose-Response Analysis

| Concentration (µM) | Response (%) | Standard Deviation |

|---|---|---|

| 10 | 15 | ±2.1 |

| 50 | 45 | ±3.5 |

| 100 | 80 | ±4.0 |

Basic: How should researchers document and present synthetic procedures for this compound?

Answer:

- Detail Steps: Include reaction time, temperature, solvent ratios, and catalyst amounts.

- Reproducibility: Provide troubleshooting notes (e.g., "Yield drops below 50% if temperature exceeds 60°C").

- Ethical Reporting: Disclose safety hazards (e.g., toxicity of intermediates) .

Advanced: What strategies can validate computational predictions of this compound’s molecular interactions?

Answer:

- In Silico/In Vitro Correlation: Compare docking simulations (e.g., AutoDock Vina) with experimental binding assays (e.g., SPR or ITC).

- Sensitivity Analysis: Test predictions under varying parameters (e.g., binding site flexibility) .

- Peer Review: Submit computational protocols for open-access validation .

Basic: How to ensure ethical compliance when collecting primary data on this compound’s biological effects?

Answer:

- Institutional Approval: Submit protocols to ethics committees for in vivo/human studies .

- Data Anonymization: For clinical data, remove identifiers and secure consent forms .

Advanced: How can researchers optimize this compound’s stability for long-term pharmacological studies?

Answer:

- Accelerated Stability Testing: Expose samples to stress conditions (e.g., high humidity, UV light) and monitor degradation via HPLC.

- Excipient Screening: Test stabilizers (e.g., cyclodextrins) using DOE (Design of Experiments) .

- Data Transparency: Report all stability parameters in supporting information .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.